8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a chemical compound that belongs to the family of tropane alkaloids. This compound features a bicyclic structure with a thiophene ring attached to the nitrogen atom.
Mechanism of Action
Target of Action
The primary target of the compound “8-[(Thiophen-2-yl)methyl]-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The 8-azabicyclo[321]octane scaffold, to which this compound belongs, is known to be involved in various biological activities .
Biochemical Pathways
Compounds with the 8-azabicyclo[321]octane scaffold are known to affect various biochemical pathways due to their wide array of biological activities .
Result of Action
Compounds with the 8-azabicyclo[321]octane scaffold are known to have various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Thiophen-2-yl)methyl]-8-azabicyclo[321]octan-3-one typically involves the construction of the 8-azabicyclo[32One common method involves the enantioselective construction of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the stereochemical control achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including as a precursor to drugs targeting the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure.
Pseudotropine: A stereoisomer of tropine with different biological activities.
Cocaine: A well-known tropane alkaloid with stimulant effects on the central nervous system.
Uniqueness
8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other tropane alkaloids and contributes to its specific interactions with molecular targets .
Properties
IUPAC Name |
8-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-11-6-9-3-4-10(7-11)13(9)8-12-2-1-5-15-12/h1-2,5,9-10H,3-4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCADUFLDCLIHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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